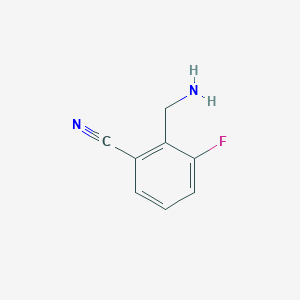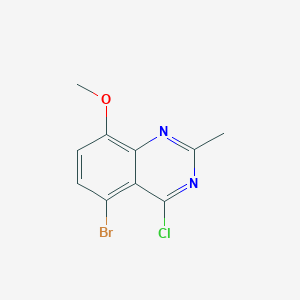
5-Bromo-4-chloro-8-methoxy-2-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-8-methoxy-2-methylquinazoline: is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, methoxy, and methyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Cyclization: The amine undergoes cyclization to form the quinazoline ring.
Halogenation: Bromine and chlorine atoms are introduced through halogenation reactions.
Methoxylation: A methoxy group is added via methoxylation.
Methylation: Finally, a methyl group is introduced through methylation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydroquinazolines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of quinazoline derivatives on biological systems. It serves as a model compound for understanding the interactions of quinazolines with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties. Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory activities. This compound is studied for its potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity to certain biological targets. The methoxy and methyl groups contribute to its lipophilicity, allowing it to penetrate cell membranes more effectively.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
- 5-Bromo-4-chloro-2-methoxybenzoate
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 4-Bromo-2-methylanisole
Comparison: 5-Bromo-4-chloro-8-methoxy-2-methylquinazoline is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This dual halogenation enhances its reactivity and binding affinity compared to similar compounds with only one halogen atom. Additionally, the methoxy and methyl groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H8BrClN2O |
|---|---|
Poids moléculaire |
287.54 g/mol |
Nom IUPAC |
5-bromo-4-chloro-8-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-13-9-7(15-2)4-3-6(11)8(9)10(12)14-5/h3-4H,1-2H3 |
Clé InChI |
PZAJRMVXAIJVMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C(=N1)Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


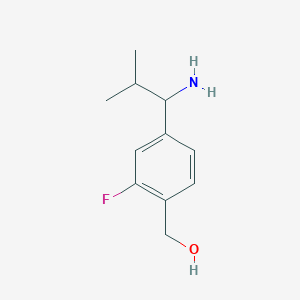
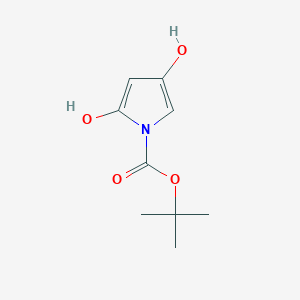
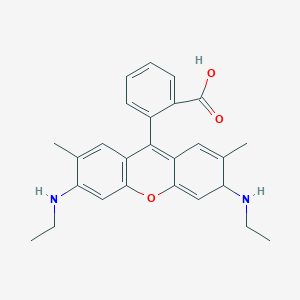
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
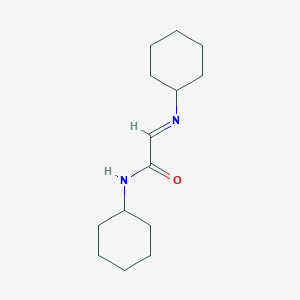


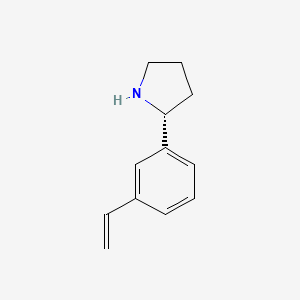
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
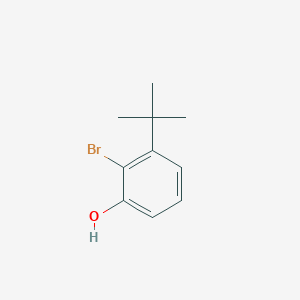
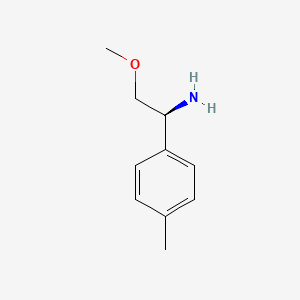
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
